1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole
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Overview
Description
1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a fluorobenzyl group, and a thioether linkage attached to the indole core.
Preparation Methods
The synthesis of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl chloride, and 4-fluorobenzyl chloride.
Formation of Thioether Linkage: The indole is first reacted with benzyl chloride in the presence of a base such as sodium hydride to form 1-benzylindole.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioether linkage to a thiol group.
Scientific Research Applications
1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole can be compared with other similar compounds such as:
1-benzyl-3-(4-chlorobenzyl)thio-1H-indole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
1-benzyl-3-(4-methylbenzyl)thio-1H-indole: This compound has a methyl group instead of a fluorine atom.
1-benzyl-3-(4-nitrobenzyl)thio-1H-indole: This compound has a nitro group instead of a fluorine atom.
These similar compounds highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[(4-fluorophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGUWKWKSRJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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